Potassium 2-(1,2-oxazol-3-yloxy)acetate
Overview
Description
Potassium 2-(1,2-oxazol-3-yloxy)acetate is a chemical compound with the molecular formula C₅H₄KNO₄ and a molecular weight of 181.19 g/mol . It is known for its versatile applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2-(1,2-oxazol-3-yloxy)acetate typically involves the reaction of 2-(1,2-oxazol-3-yloxy)acetic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is obtained by crystallization .
Industrial Production Methods
the compound is generally produced in research laboratories for specific applications .
Chemical Reactions Analysis
Types of Reactions
Potassium 2-(1,2-oxazol-3-yloxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the oxazole ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxazole ring can be modified.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions .
Major Products Formed
The major products formed from these reactions include various oxazole derivatives, reduced oxazole compounds, and substituted oxazole compounds .
Scientific Research Applications
Potassium 2-(1,2-oxazol-3-yloxy)acetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical assays and studies involving enzyme inhibition.
Medicine: Research is being conducted on its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Potassium 2-(1,2-oxazol-3-yloxy)acetate involves its interaction with specific molecular targets and pathways. The oxazole ring in the compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Potassium 2-(1,2-oxazol-3-yloxy)acetate: Known for its versatile applications.
Potassium 2-(1,2-thiazol-3-yloxy)acetate: Similar structure but contains a sulfur atom in the ring.
Potassium 2-(1,2-imidazol-3-yloxy)acetate: Contains a nitrogen atom in the ring, leading to different chemical properties.
Uniqueness
This compound is unique due to its specific oxazole ring structure, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
potassium;2-(1,2-oxazol-3-yloxy)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO4.K/c7-5(8)3-9-4-1-2-10-6-4;/h1-2H,3H2,(H,7,8);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFSZBJCKJWCKA-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CON=C1OCC(=O)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4KNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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